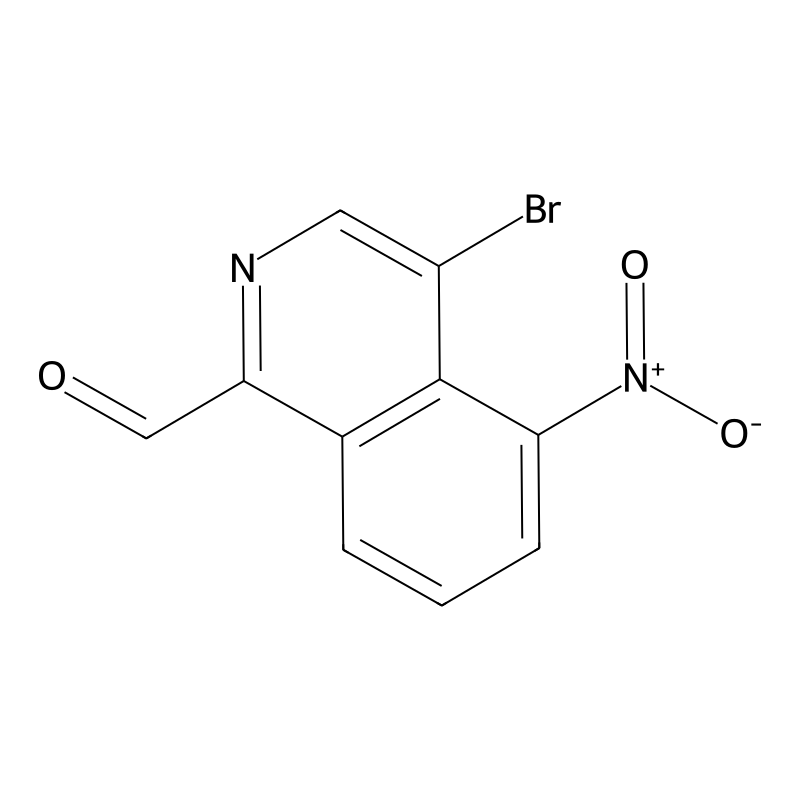

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

The primary research on 4-Br-5-NO2-IC focuses on its synthesis and characterization. Studies have reported different methods for its preparation, including via the condensation of nitroso compounds with aldehydes in the presence of a Brønsted acid catalyst [].

These studies also involve characterizing the physical and chemical properties of 4-Br-5-NO2-IC, such as its melting point, spectral data (e.g., NMR, IR), and elemental analysis [, ].

Potential Biological Activity:

One study mentions the possibility of 4-Br-5-NO2-IC exhibiting antibacterial activity, but further investigation is needed to confirm this and understand its mechanism of action [].

4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a synthetic organic compound classified as a bromonitroisoquinoline derivative. It possesses a unique molecular structure characterized by a heterocyclic isoquinoline core, where an aldehyde group is attached at the first position (C1), and bromine and nitro groups are located at the fourth (C4) and fifth (C5) positions, respectively. The molecular formula is , and it has a molecular weight of approximately 281.06 g/mol. This compound is notable for its reactivity due to the presence of both the aldehyde and nitro functional groups, which allow for various chemical transformations.

- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols in basic conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like catalytic hydrogenation or sodium borohydride.

- Oxidation Reactions: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

These reactions facilitate the formation of various derivatives, making the compound versatile for further synthetic applications.

The synthesis of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde typically involves multiple steps:

- Nitration: Isoquinoline is nitrated using nitric acid to produce 4-nitroisoquinoline.

- Bromination: The 4-nitroisoquinoline is then treated with bromine to yield 4-bromo-5-nitroisoquinoline.

- Formylation: Finally, a Vilsmeier-Haack reaction is employed to introduce the aldehyde group at the C1 position .

Alternative methods may involve transition metal catalysts for more efficient synthesis routes, reducing reaction times and improving yields .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde, each differing in functional groups or substituents:

| Compound Name | Key Differences |

|---|---|

| 4-Bromo-5-nitro-isoquinoline | Lacks the aldehyde group; less reactive |

| 5-Nitroisoquinoline-1-carbaldehyde | Lacks the bromine atom; affects substitution |

| 4-Bromoisoquinoline-1-carbaldehyde | Lacks the nitro group; impacts reduction/oxidation |

| 6-Bromo-7-nitroisoquinoline | Different positioning of bromine and nitro groups |

Uniqueness: The presence of both bromine and nitro substituents along with an aldehyde group makes 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde particularly versatile for various chemical transformations not achievable by its analogs. This unique combination enhances its utility in synthetic organic chemistry and potential applications in medicinal chemistry.